1,5-Dimethoxynaphthalene
Overview
Description
1,5-Dimethoxynaphthalene is a chemical compound with the molecular formula C12H12O2 . It has a molecular weight of 188.22 g/mol . The IUPAC name for this compound is 1,5-dimethoxynaphthalene .
Molecular Structure Analysis
The molecular structure of 1,5-Dimethoxynaphthalene has been studied using vibrational spectroscopy and density functional theory calculations . The compound has two methoxy groups in the 1- and 5-positions of the naphthalene moiety .Chemical Reactions Analysis
The reaction of 1,5-dimethoxynaphthalene with phthalic anhydride and an excess of aluminium chloride gives o-(4,8-dihydroxy-1-naphthoyl)benzoic acid and the partially demethylated compound, o-(8-hydroxy-4-methoxy-1-naphthoyl)benzoic acid .Physical And Chemical Properties Analysis
1,5-Dimethoxynaphthalene has a molecular weight of 188.22 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 311.2±15.0 °C at 760 mmHg, and a flash point of 130.3±19.9 °C . The compound has a topological polar surface area of 18.5 Ų .Scientific Research Applications
Molecular Structure and Vibrational Spectra
1,5-Dimethoxynaphthalene has been characterized using vibrational spectroscopy (FT-IR and FT-Raman) and density functional theory calculations. This research provides insights into its molecular structure, atomic charges, vibrational frequencies, and bond orbital analysis. The study is significant for understanding the fundamental properties of 1,5-dimethoxynaphthalene (Kandasamy, Velraj, Kalaichelvan, & Mariappan, 2015).
Interaction with π-Acceptors
1,5-Dimethoxynaphthalene's interactions with π-acceptors have been explored, particularly its fluorescence quenching properties when combined with various acceptors. This study is important for understanding the chemical behavior of 1,5-dimethoxynaphthalene in different environments and its potential applications in materials science (El-Kemary, 1995).
Matrix-Assisted Laser Desorption/Ionization
1,5-Dimethoxynaphthalene has been utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) for analyzing the structure of polymetallic porphyrins. This application demonstrates its utility in facilitating soft ionization methods for delicate molecular structures (Aiello et al., 2004).
Molecular Abacus Design
Research has shown the potential of 1,5-dimethoxynaphthalene in the design of a molecular abacus. This involves its complex formation with specific cyclophanes, indicating its role in developing molecular machines and devices (Reddington et al., 1991).
Mechanism of Action
Mode of Action
The mode of action of 1,5-Dimethoxynaphthalene is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to confirm this hypothesis and elucidate the specific mechanisms involved .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb permeant, suggesting that it can be absorbed into the bloodstream and cross the blood-brain barrier . Its lipophilicity (Log Po/w) is 2.85, indicating a moderate ability to dissolve in fats, oils, lipids, and non-polar solvents .
Result of Action
The molecular and cellular effects of 1,5-Dimethoxynaphthalene’s action are currently unknown. Given the lack of information on its targets, mode of action, and affected biochemical pathways, it’s difficult to predict what these effects might be .
properties
IUPAC Name |
1,5-dimethoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCSPRJFGGDREM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291265 | |
Record name | 1,5-Dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10075-63-5 | |
Record name | 1,5-Dimethoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10075-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dimethoxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Dimethoxynaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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